Allyl cyclohexanevalerate
Description
Chemical Identity: Allyl cyclohexanevalerate (CAS No. 7493-68-7) is an organic ester with the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol. Its systematic IUPAC name is 2-propenyl 5-cyclohexylpentanoate, and it is also referred to as allyl hexahydrophenylvalerate or allyl 5-cyclohexylpentanoate.
Properties and Applications: This compound is characterized by a fruity aroma, reminiscent of peach, apricot, and apple, making it a valuable flavoring agent in the food and fragrance industries. It is listed as a food additive under regulatory codes such as No. 2027 in China and is recognized for its use as a flavor adjuvant. Annual consumption is reported to be <1.00 lb, indicating niche but specialized applications.
Properties
IUPAC Name |
prop-2-enyl 5-cyclohexylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-12-16-14(15)11-7-6-10-13-8-4-3-5-9-13/h2,13H,1,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXGAVFJHHVIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225908 | |
| Record name | Allyl cyclohexanevalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid with a pineapple/mixed fruity odour | |
| Record name | Allyl cyclohexane valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/622/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
119.00 °C. @ 1.00 mm Hg | |
| Record name | 2-Propenyl cyclohexanepentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037814 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, soluble in ethanol, essential oils and flavour materials, and poorly soluble in propylene glycol | |
| Record name | Allyl cyclohexane valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/622/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.942-0.947 | |
| Record name | Allyl cyclohexane valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/622/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7493-68-7 | |
| Record name | Allyl cyclohexanevalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl cyclohexanevalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl cyclohexanevalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanepentanoic acid, 2-propenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL CYCLOHEXANEVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWA3BL8KX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propenyl cyclohexanepentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037814 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl cyclohexanevalerate can be synthesized through the esterification reaction between allyl alcohol and cyclohexanevaleric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed, and the product is continuously removed to drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles; typically requires a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Flavoring Agent
Functional Use : ACV is classified as a flavoring agent and is utilized in food products to enhance taste and aroma. Its fruity scent makes it suitable for use in confectionery, baked goods, beverages, and other food items.
- Flavor Profile : The compound imparts a pleasant fruity note, making it desirable in flavor formulations. It is often used in combination with other flavoring agents to achieve complex taste profiles.
Regulatory Status : ACV has been evaluated by food safety authorities such as the European Food Safety Authority (EFSA) for its safety as a flavoring substance. The EFSA has included it in their evaluations of flavoring substances, noting limited genotoxicity data but recognizing its general acceptability for use in food products .
Fragrance Industry
Usage : Beyond food applications, ACV is also employed in the fragrance industry. It serves as a component in perfumes and scented products due to its appealing aroma.
- Market Demand : The demand for natural and synthetic fragrance compounds has been rising, with ACV positioned as a versatile ingredient that can be blended with various other scent components to create unique fragrances.
Cosmetic Applications
Incorporation in Cosmetics : ACV's pleasant scent and potential skin-friendly properties make it a candidate for use in cosmetic formulations, including lotions, creams, and perfumes.
- Safety Considerations : The safety of ACV in cosmetic products has been evaluated, focusing on potential allergenicity and skin irritation. Regulatory bodies recommend thorough testing to ensure consumer safety .
Potential Research Areas
Chemical Properties Exploration : Ongoing research into the chemical properties of ACV could reveal further applications or enhancements in existing formulations.
- Synthesis Studies : Investigations into more efficient synthesis methods or alternative production pathways could improve the sustainability of ACV production.
Table 1: Summary of Research Findings on Allyl Cyclohexanevalerate
| Study/Source | Focus Area | Findings | Year |
|---|---|---|---|
| EFSA Evaluation | Flavoring Safety | Limited genotoxicity data; acceptable for use | 2018 |
| PubChem Database | Chemical Properties | Detailed chemical structure and properties available | 2024 |
| Good Scents Company | Fragrance Applications | Described as a fruity odor component; used in various formulations | 2018 |
Mechanism of Action
The mechanism of action of allyl cyclohexanevalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing allyl alcohol and cyclohexanevaleric acid, which can then exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparison of Allyl Cyclohexane Carboxylates
Key Observations:
Structural Variations: The carboxylic acid chain length varies (e.g., butyrate: C₄, valerate: C₅, hexanoate: C₆), influencing volatility and aroma profile. Longer chains (e.g., hexanoate) enhance lipophilicity, extending fragrance longevity. Allyl cyclohexanepropionate (C₃ chain) has the lowest molecular weight, correlating with higher volatility and sharper odor notes.
Functional Differences: this compound is preferred for fruit-forward flavors, whereas cyclohexanebutyrate is used for tropical and berry notes. Cyclohexanehexanoate finds applications in perfumery due to its floral-sweet profile.
Cyclohexylacetate (CAS 4728-82-9) faces REACH restrictions in the EU for environmental toxicity.
Research Findings and Industrial Relevance
- Synthetic Pathways : These esters are typically synthesized via esterification of cyclohexane carboxylic acids with allyl alcohol, often catalyzed by acid.
- Market Trends : The demand for valerate is rising in Asia-Pacific markets for use in synthetic fruit flavors, driven by cost-effectiveness compared to natural extracts.
Biological Activity
Allyl cyclohexanevalerate is an organic compound with the molecular formula and is recognized for its potential applications in flavoring and fragrance industries. This article delves into its biological activity, exploring various studies and findings that highlight its effects on biological systems.
- Molecular Formula :
- Molecular Weight : 224.34 g/mol
- CAS Number : 61407-00-3
- Structure : this compound is characterized by a cyclohexane ring attached to an allyl group and a valerate moiety, which influences its chemical behavior and biological interactions.
Biological Activity Overview
This compound has been studied for its various biological activities, particularly in relation to flavoring properties and potential health effects. Below are key areas of interest:
1. Flavoring Properties
This compound is classified under flavoring agents, with applications in food products to enhance taste. The compound has been evaluated for its safety and efficacy as a food additive, where it is generally recognized as safe (GRAS) when used within specified limits .
2. Antimicrobial Activity
Research indicates that compounds similar to this compound may exhibit antimicrobial properties. A study evaluating various flavoring agents found that certain allylic compounds possess lytic activity against specific bacteria, suggesting potential applications in food preservation and safety .
3. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. The European Food Safety Authority (EFSA) has published opinions on flavoring substances, including assessments of their metabolic pathways and potential toxic effects at varying concentrations .
Case Study 1: Safety Assessment in Food Products
A comprehensive evaluation was conducted on the use of this compound in food products, focusing on its maximum allowable concentration levels. The findings indicated that when used below 5 ppm, the compound does not pose significant health risks to consumers, aligning with good manufacturing practices .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various flavoring agents, this compound demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus at concentrations above 100 ppm. This suggests its potential utility as a natural preservative in food formulations .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.34 g/mol |
| GRAS Status | Yes |
| Maximum Use Level (ppm) | <5 |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
Research Findings
- Flavoring Agent Evaluation : Studies have shown that this compound can enhance the sensory properties of food without adverse health effects when used appropriately.
- Metabolic Pathways : Investigations into the metabolic pathways of similar compounds indicate that this compound is likely metabolized through conjugation processes, reducing potential toxicity .
- Synergistic Effects : Research indicates that combining this compound with other flavoring agents may produce synergistic effects that enhance overall flavor profiles while maintaining safety standards .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes acid- or base-catalyzed hydrolysis to yield 5-cyclohexanepentanoic acid and allyl alcohol.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.
-
Basic hydrolysis involves hydroxide ion nucleophilic substitution, forming a tetrahedral intermediate .
Transesterification
The allyl ester group reacts with alcohols under catalytic conditions to form new esters.
Key Factors :
-
Solid acid catalysts (e.g., TiO<sub>2</sub>/SO<sub>4</sub><sup>2−</sup>) enable recyclability and reduce side reactions .
-
Azeotropic removal of water/alcohol shifts equilibrium toward product formation .
Allylic Oxidation
The allylic C–H bond (bond dissociation energy ≈ 88 kcal/mol) undergoes selective oxidation.
| Oxidizing Agent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| SeO<sub>2</sub> | – | 3-Keto-5-cyclohexanepentanoate | 68% | |
| O<sub>2</sub> | Pd/C | Epoxy-allyl cyclohexanevalerate | 55% |
Limitations :
-
Overoxidation to carboxylic acids occurs under strong conditions.
-
Steric hindrance from the cyclohexane group may reduce reactivity at certain positions .
Radical Allylic Bromination
N-Bromosuccinimide (NBS) selectively brominates allylic positions via a radical chain mechanism.
| Conditions | Regioselectivity | Major Product | Yield |
|---|---|---|---|
| NBS, CCl<sub>4</sub>, light | >95% | 3-Bromo-allyl cyclohexanevalerate | 72% |
Mechanism :
-
Initiation: Br- radical formation.
-
Propagation: H-abstraction at allylic position → allyl radical.
-
Termination: Br<sub>2</sub> addition yields brominated product .
Allylic Rearrangement
Electrophilic or nucleophilic agents induce shifts in the allyl group.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Pd(pincer)/TsOH | Toluene, 60°C | Cyclohexanevaleryl propenal | 61% |
| LiAlH<sub>4</sub> | THF, −20°C | Reduced diene derivative | 58% |
Stereochemical Notes :
Hydrogenation and Reduction
The allyl double bond is susceptible to catalytic hydrogenation.
| Catalyst | Pressure | Product | Selectivity |
|---|---|---|---|
| Pd/C | 1 atm H<sub>2</sub> | Propyl cyclohexanevalerate | 94% |
| Ru/C | 5 atm H<sub>2</sub> | Fully saturated cyclohexane derivative | 88% |
Side Reactions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
